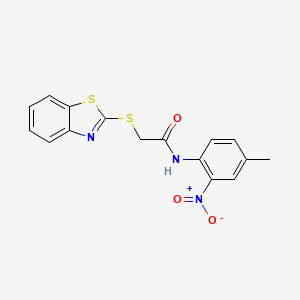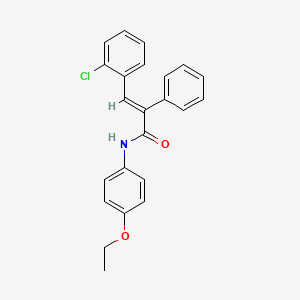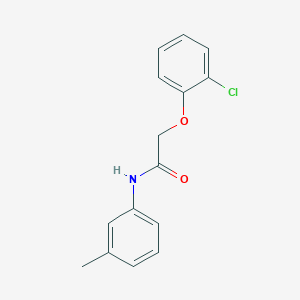![molecular formula C16H18FN3O3S B4881870 N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B4881870.png)
N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide
説明
N~2~-[(Dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, commonly known as DASGPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of the neurotransmitter glycine in the central nervous system.
作用機序
DASGPA is a competitive inhibitor of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which means that it binds to the substrate-binding site of the enzyme and prevents the reuptake of glycine. The inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA leads to an increase in extracellular glycine levels, which can activate glycine receptors and modulate the activity of various neurotransmitter systems. The exact mechanism by which DASGPA modulates neurotransmitter systems is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
DASGPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes. It has also been shown to enhance GABAergic neurotransmission, which can have anxiolytic and anticonvulsant effects. Additionally, DASGPA has been shown to modulate the activity of the dopaminergic system, which is involved in reward and motivation processes.
実験室実験の利点と制限
DASGPA has several advantages for lab experiments. It is a potent and selective inhibitor of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which makes it a valuable tool for investigating the role of glycine in various physiological and pathological conditions. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, DASGPA has some limitations as well. It has a relatively short half-life in vivo, which limits its use in long-term experiments. Additionally, the inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA can lead to an accumulation of other substrates, such as D-serine, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the research on DASGPA. One direction is to investigate the role of glycine in various pathological conditions, such as schizophrenia, depression, and chronic pain. Another direction is to develop more potent and selective inhibitors of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide, which can be used as potential therapeutics for these conditions. Additionally, the development of new imaging techniques, such as positron emission tomography (PET), can enable the visualization of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide in vivo and facilitate the investigation of its role in various physiological and pathological conditions.
科学的研究の応用
DASGPA has been extensively used in scientific research as a tool to investigate the role of glycine in the central nervous system. Glycine is an important neurotransmitter that acts as an inhibitory neurotransmitter in the brain and spinal cord. It plays a crucial role in the regulation of synaptic transmission, neuronal excitability, and plasticity. The inhibition of N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide by DASGPA leads to an increase in extracellular glycine levels, which can modulate the activity of various neurotransmitter systems, including the glutamatergic, GABAergic, and dopaminergic systems.
特性
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-19(2)24(22,23)20(15-9-4-3-5-10-15)12-16(21)18-14-8-6-7-13(17)11-14/h3-11H,12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWNGDUKCKZFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-dimethyl-5-(pentafluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4881791.png)
![(1-benzyl-4-piperidinyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4881792.png)

![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)
![1-(3,5-dimethoxybenzoyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B4881838.png)

![1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4881849.png)

![3-phenyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881864.png)

